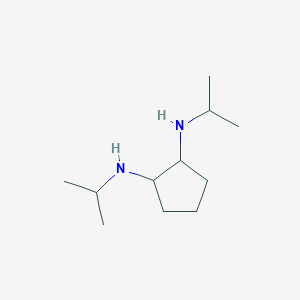
N1,N2-diisopropylcyclopentane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-diisopropylcyclopentane-1,2-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amino groups attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-diisopropylcyclopentane-1,2-diamine typically involves the reaction of cyclopentane-1,2-diamine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the substitution of hydrogen atoms with isopropyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1,N2-diisopropylcyclopentane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1,N2-diisopropylcyclopentane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N2-diisopropylcyclopentane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its amino groups can engage in hydrogen bonding and other interactions that influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-dimethylcyclopentane-1,2-diamine
- N1,N2-diethylcyclopentane-1,2-diamine
- N1,N2-diphenylcyclopentane-1,2-diamine
Uniqueness
N1,N2-diisopropylcyclopentane-1,2-diamine is unique due to its specific structural features, such as the presence of isopropyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-N,2-N-di(propan-2-yl)cyclopentane-1,2-diamine |
InChI |
InChI=1S/C11H24N2/c1-8(2)12-10-6-5-7-11(10)13-9(3)4/h8-13H,5-7H2,1-4H3 |
InChI Key |
SCAVBPLPRHUAPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCC1NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


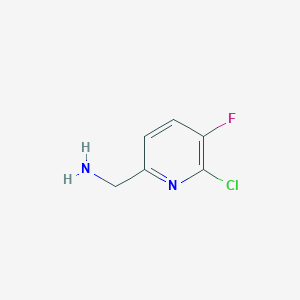
![(1S,6R)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14863442.png)
![4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde 5-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B14863445.png)
![[4-[(1S,3R,3aR,6aS)-1-benzyl-6'-chloro-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl] acetate](/img/structure/B14863447.png)
![1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea](/img/structure/B14863456.png)
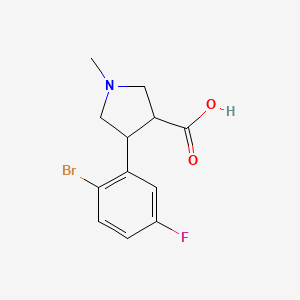
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14863468.png)
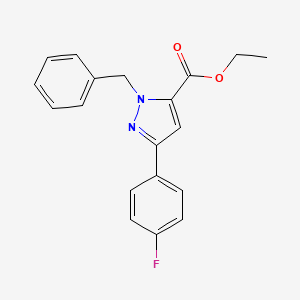
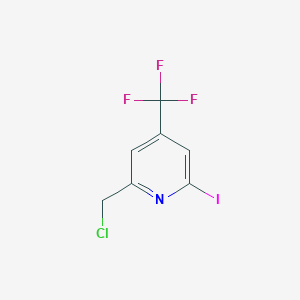
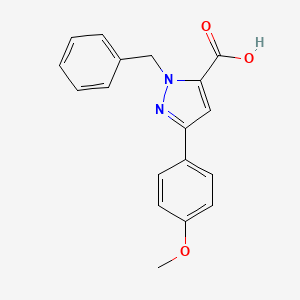

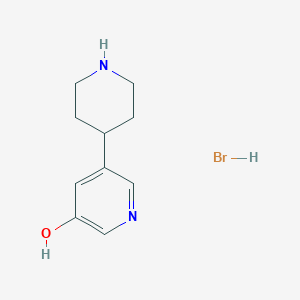

![9-Oxa-2,4-diazaspiro[5.5]undecan-3-one](/img/structure/B14863507.png)
